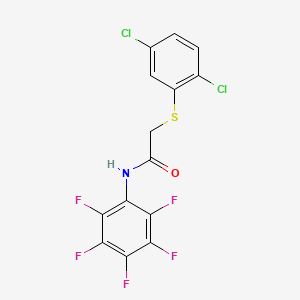
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as ETDCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery.
作用機序
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its pharmacological effects by modulating various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), and the inhibition of histone deacetylases (HDACs). These mechanisms of action contribute to the anti-inflammatory, anti-cancer, and neuroprotective effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), the induction of apoptosis in cancer cells, and the improvement of cognitive function in animal models of Alzheimer's disease. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective drug candidate.
実験室実験の利点と制限
One of the major advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is its versatility in various biological assays, including cell-based assays, enzyme assays, and animal models. Its low toxicity and high potency make it an ideal candidate for drug discovery. However, one of the limitations of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide, including the development of more efficient synthesis methods, the identification of novel pharmacological targets, and the optimization of its pharmacokinetic properties. Additionally, the potential use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide as a drug candidate for the treatment of neurodegenerative disorders, cancer, and inflammatory diseases warrants further investigation. Overall, the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide holds great promise for the development of new and effective drugs for various diseases.
合成法
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 3,4-dihydro-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal effects. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-6,10H,2,7-8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPFKDXUTBPEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-nitrobenzamide](/img/structure/B7680814.png)
![N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7680821.png)
![3-[[5-(4-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7680822.png)

![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7680853.png)
![1-(4-bromothien-2-yl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B7680857.png)
![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B7680860.png)

![2-chloro-N-[3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propyl]benzamide](/img/structure/B7680872.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7680873.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide](/img/structure/B7680875.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680878.png)
![2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride](/img/structure/B7680890.png)
